4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide
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Overview
Description
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the thiadiazole ring, piperidine moiety, and carboxamide group contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling of the Thiadiazole and Piperidine Rings: The thiadiazole and piperidine rings can be coupled using amide bond formation reactions, typically involving carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide
- 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide
- 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)pyrrolidine-1-carboxamide
Uniqueness
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the specific combination of the thiadiazole ring, piperidine moiety, and carboxamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide is a member of the thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Cytotoxicity Data:
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 10.10 | Induces apoptosis |
This compound | HepG2 | 8.50 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited a lower IC50 against HepG2 cells compared to MCF-7 cells, suggesting a higher potency in liver cancer models.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, indicating that it promotes apoptotic cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively .
- Targeting Specific Enzymes : The thiadiazole moiety is known to interact with specific molecular targets, inhibiting enzymes that are crucial for cancer cell proliferation .
Case Studies
In vivo studies have demonstrated the efficacy of this compound in tumor-bearing mouse models. For instance:
Properties
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-15-19-20-16(23-15)13-8-10-21(11-9-13)17(22)18-14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVBQMWDPHMSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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